- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatinSynthetic Communications, 2000, 30(12), 2143-2159,
Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)

96551-22-3 structure
Nom du produit:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Numéro CAS:96551-22-3
Le MF:C14H17NO3
Mégawatts:247.289684057236
MDL:MFCD05864717
CID:803502
PubChem ID:11075767
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester
- 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
- 1-Boc-3-Hydroxymethylindole
- 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
- N-Boc-3-(hydroxymethyl)indole
- 1-Boc-3-hydroxymethyl-indole
- 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 1-N-Boc-indole-3-methanol
- OOVPQKQFSDFRFA-UHFFFAOYSA-N
- BCP26926
- 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)
- N-Boc-1H-indole-3-methanol
- 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole
- SY015985
- MFCD05864717
- 11Z-0700
- 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole
- ALBB-016769
- F2158-2280
- SCHEMBL1520892
- 1-N-Boc-3-(Hydroxymethyl)-1H-Indole
- 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
- J-524490
- 96551-22-3
- DB-025981
- SB40328
- DTXSID80454365
- CS-W005763
- AB1294
- AKOS005069607
- t-butyl 3-(hydroxymethyl)-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
-
- MDL: MFCD05864717
- Piscine à noyau: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
- La clé Inchi: OOVPQKQFSDFRFA-UHFFFAOYSA-N
- Sourire: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C
Propriétés calculées
- Qualité précise: 247.12100
- Masse isotopique unique: 247.12084340g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 3
- Complexité: 311
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.4
- Surface topologique des pôles: 51.5
Propriétés expérimentales
- Couleur / forme: No data avaiable
- Dense: No data available
- Point de fusion: No data available
- Point d'ébullition: 396°C at 760 mmHg
- Point d'éclair: 193.3℃
- Indice de réfraction: 1.553
- Le PSA: 51.46000
- Le LogP: 2.91680
- Pression de vapeur: No data available
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P261-P280-P305+P351+P338
- Instructions de sécurité: H303+H313+H333
-
Identification des marchandises dangereuses:
- Conditions de stockage:Sealed in dry,Room Temperature
- Niveau de danger:IRRITANT
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | H946760-2g |
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |
96551-22-3 | 2g |
$ 138.00 | 2023-04-15 | ||
Chemenu | CM101361-10g |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 95%+ | 10g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D406526-1g |
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 1g |
$140 | 2024-05-23 | |
Apollo Scientific | OR1698-10g |
3-(Hydroxymethyl)-1H-indole, N-BOC protected |
96551-22-3 | 97% | 10g |
£171.00 | 2024-05-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-5g |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 97% | 5g |
¥465.0 | 2022-10-09 | |
eNovation Chemicals LLC | D691256-10g |
N-Boc-3-(hydroxymethyl)indole |
96551-22-3 | >95% | 10g |
$195 | 2024-07-20 | |
Apollo Scientific | OR1698-1g |
3-(Hydroxymethyl)-1H-indole, N-BOC protected |
96551-22-3 | 97% | 1g |
£45.00 | 2024-05-26 | |
TRC | H946760-5 g |
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |
96551-22-3 | 5g |
230.00 | 2021-08-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-250mg |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 97% | 250mg |
¥45.0 | 2022-10-09 | |
TRC | H946760-2 g |
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |
96551-22-3 | 2g |
110.00 | 2021-08-05 |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, rt
Référence
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
Référence
- Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic ActivityACS Catalysis, 2020, 10(19), 11567-11577,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 16 h, rt
Référence
- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchariOrganic & Biomolecular Chemistry, 2021, 19(1), 182-187,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 30 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol DerivativesOrganic Letters, 2018, 20(23), 7603-7606,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; rt
Référence
- A Modular Formal Total Synthesis of (±)-CycloclavineJournal of Organic Chemistry, 2016, 81(4), 1723-1730,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 20 °C; 20 °C → rt; 22 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Référence
- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1Chemistry - A European Journal, 2017, 23(40), 9577-9584,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Référence
- Concise synthesis of (2R,4R)-monatinChemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 25 °C; 20 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
Référence
- Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminalsTetrahedron Letters, 2009, 50(51), 7169-7171,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 18 h, rt
Référence
- Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow SystemsJournal of the American Chemical Society, 2005, 127(25), 9251-9254,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium borohydride
Référence
- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylationSynlett, 2009, (4), 653-657,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1.5 h, rt
Référence
- Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35ChemMedChem, 2020, 15(9), 799-807,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt
Référence
- 3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivativesRussian Chemical Bulletin, 2010, 59(2), 457-462,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C; 4 h, rt
1.2 Reagents: Water ; 15 min, rt
1.2 Reagents: Water ; 15 min, rt
Référence
- Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium saltsBioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930,
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials
- Indole-3-carboxaldehyde
- 1,1-Dimethylethyl 3-[(acetyloxy)methyl]-1H-indole-1-carboxylate
- Di-tert-butyl dicarbonate
- Tert-butyl 3-formyl-1H-indole-1-carboxylate
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Littérature connexe
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

Pureté:99%/99%
Quantité:25g/100g
Prix ($):394.0/1403.0